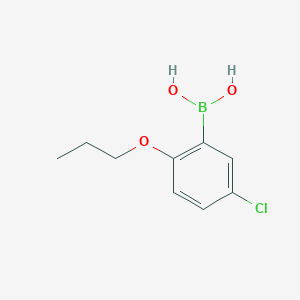

(5-氯-2-丙氧基苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

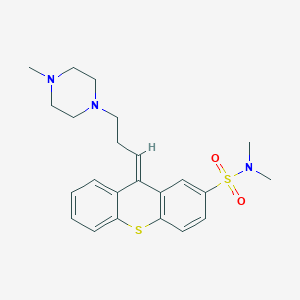

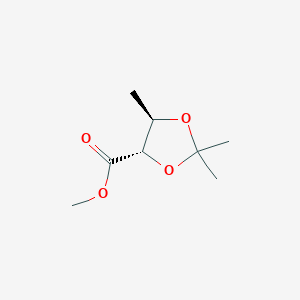

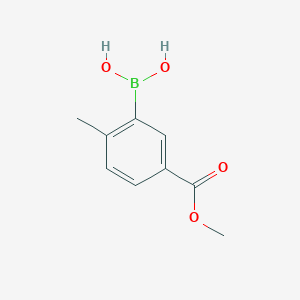

(5-Chloro-2-propoxyphenyl)boronic acid is a derivative of boronic acid, which is an alkyl or aryl substituted boric acid containing a carbon–boron bond. Boronic acids like this derivative are known for their ability to act as Lewis acids and form reversible covalent complexes with various molecules such as sugars, amino acids, and hydroxamic acids . These compounds are significant in organic chemistry, particularly as intermediates in the Suzuki coupling reaction, and have applications in molecular recognition and chemotherapy .

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves the use of organolithium reagents or halides as starting materials. For instance, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid was achieved using 2-chloro-4-iodo-5-trifluoromethyl pyridine and n-butyl lithium reagent under specific conditions, which could be analogous to the synthesis of (5-Chloro-2-propoxyphenyl)boronic acid . The reaction conditions, such as temperature, reaction time, molar ratios, and pH, are crucial for optimizing yield and purity .

Molecular Structure Analysis

Boronic acids have a unique feature in their molecular structure that allows them to form tetrahedral boronate complexes. The pKa of a typical boronic acid is around 9, but the formation of these complexes can lower the pKa to approximately 7 . The molecular structure of boronic acid derivatives can be characterized using various spectroscopic techniques, as demonstrated by the study of 3-Chlorophenyl boronic acid . Quantum chemical calculations, such as density functional theory, can be used to determine the optimized molecular geometry, vibrational wavenumbers, and frontier orbital gaps .

Chemical Reactions Analysis

Boronic acids participate in various chemical reactions due to their Lewis acid properties. They can accelerate reactions, such as the three-component reaction for the synthesis of α-sulfanyl-substituted indole-3-acetic acids, by activating certain groups in the reactants . The reversible condensation reactions of boronic acids enable the construction of complex molecular architectures, including macrocycles, cages, and polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their ability to form reversible complexes and their Lewis acidity. The spectroscopic properties, such as infrared and Raman spectra, provide insights into the vibrational modes of the molecules . Additionally, molecular electrostatic potential calculations can predict reactive sites for electrophilic attacks, and nonlinear optical behavior can be assessed through parameters like hyperpolarizability and dipole moment . The crystal and molecular structure of boronic acid derivatives can be determined through X-ray crystallographic analysis, revealing details such as bond lengths and the presence of hydrogen-bonded tetrameric units .

科学研究应用

药物发现中的含硼化合物

在过去的二十年中,与硼酸相关的研究显著增加,特别是在药物发现领域。硼酸,包括(5-氯-2-丙氧基苯基)硼酸,已经被纳入药物化学工作中,因为其独特的性质,例如可能增强药物的效力或改善其药代动力学。将硼酸纳入有机化合物是合成发展的重点。美国食品药品监督管理局(FDA)和加拿大卫生部已批准了几种硼酸药物,突显了这些化合物在开发新的治疗剂中的潜力(Plescia & Moitessier, 2020)。

基于硼酸的电化学生物传感器

已经利用二茂铁硼酸(FcBA)及其衍生物构建对各种生物靶标敏感的电化学生物传感器,例如糖类和糖化血红蛋白(HbA1c)。这些化合物包含一个能够与二醇含有分子(如糖类)结合形成环状硼酸酯键的硼酸基团。这种相互作用改变了FcBA-糖类加合物的氧化还原性质,这是电化学测定糖类的基础。这些进展展示了硼酸在开发非酶葡萄糖传感器和其他生物传感器中的多功能性(Wang et al., 2014)。

具有双识别位点的硼酸传感器

已经开发了具有两个识别位点的硼酸传感器,以提高对各种分析物(包括碳水化合物和离子)的结合亲和力和选择性。这些传感器中的双识别位点协同作用,显著增强了它们的选择性和灵敏度。本综述强调了双位点硼酸传感器在化学传感应用中的潜力,为未来研究方向提出了建议,即开发高度选择性的基于硼酸的传感器(Bian et al., 2019)。

安全和危害

未来方向

Boronic acids have been increasingly seen in approved drugs . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

属性

IUPAC Name |

(5-chloro-2-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDSWPMDXOYUBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)OCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584482 |

Source

|

| Record name | (5-Chloro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-propoxyphenyl)boronic acid | |

CAS RN |

849062-29-9 |

Source

|

| Record name | B-(5-Chloro-2-propoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Chloro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)

![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)

![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)